![molecular formula C21H29FN2O3 B3025897 N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester CAS No. 2648861-83-8](/img/structure/B3025897.png)
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
Overview
Description
“N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester” is a chemical compound with the molecular formula C22H31FN2O3 . It is also known as 5F-EDMB-PICA . This compound is structurally similar to known synthetic cannabinoids .
Molecular Structure Analysis
The molecular structure of this compound includes a fluoropentyl chain attached to an indole ring, which is further connected to a carbonyl group. This carbonyl group is then linked to L-valine, an amino acid, and an ethyl ester .Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.49 . Other physical and chemical properties such as melting point, boiling point, and solubility aren’t readily available .Scientific Research Applications
Detection and Analysis Techniques
Detection in 'Legal High' Products and Human Urine : This compound, also known as 5F-MDMB-PICA, has been detected in 'legal high' products. It has been identified in human urine samples, highlighting its misuse in non-medical contexts. Advanced analytical techniques like GC-MS, LC-MS/MS, and LC-QToF-MS are utilized for its detection and metabolic analysis (Mogler et al., 2018).
Enantioseparation in Illicit Herbal Products : Studies have focused on the separation of enantiomers of synthetic cannabinoids related to this compound, found in illicit herbal products. These efforts are crucial for understanding its chemical composition and potential impacts (Doi et al., 2016).
Neurological Impact and Pharmacological Properties
Activation of Midbrain Dopaminergic Neurons : Research indicates that this compound activates midbrain dopaminergic systems but does not affect serotonergic neurons. This finding is significant for understanding its impact on the brain, particularly on reward-related behavior (Asaoka et al., 2016).
Evaluation as CB1/CB2 Receptor Agonists : The compound and its analogs have been evaluated for their activities as CB1 and CB2 receptor agonists, providing insights into their pharmacological properties and potential effects on the endocannabinoid system (Doi et al., 2017).
Chemical Synthesis and Structural Analysis
Synthesis Techniques : Studies have explored various synthesis methods for compounds similar to N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester. These methods are vital for producing the compound for research and analysis purposes (Yao Cheng, 2012).
Structural and Metabolic Insights : Research has delved into the structure-metabolism relationships of valine-derived synthetic cannabinoids. This is crucial for understanding how the compound is metabolized in the human body (Franz et al., 2019).
Crystal Structure Analysis : Crystal structure and solid-state NMR analysis have been conducted on related compounds, offering valuable insights into their molecular architecture and interactions (Anulewicz et al., 1997).
Miscellaneous Research Applications
Effects on Anxiety and Recognition Memory in Mice : Studies have investigated the psychopharmacological effects of similar compounds on mice, specifically examining impacts on anxiety-like behavior and recognition memory. This research is essential for understanding the compound's broader behavioral effects (Ito et al., 2019).
Metabolic Profiling : Metabolic profiling has been conducted to better understand the compound's transformation in the human body, which is vital for both therapeutic and forensic applications (Andersson et al., 2016).
Mechanism of Action
properties
IUPAC Name |
ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c1-4-27-21(26)19(15(2)3)23-20(25)17-14-24(13-9-5-8-12-22)18-11-7-6-10-16(17)18/h6-7,10-11,14-15,19H,4-5,8-9,12-13H2,1-3H3,(H,23,25)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRKGJGOLPGBMG-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339999 | |
Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401339999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2648861-83-8 | |
Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401339999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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